molecular formula C16H15FN2 B2760790 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole CAS No. 537701-09-0

2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2760790
CAS No.: 537701-09-0
M. Wt: 254.308
InChI Key: JFBOKBUCCKJFKH-UHFFFAOYSA-N
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Description

The compound 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a synthetic benzimidazole derivative offered for research purposes. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its resemblance to naturally occurring purine nucleotides, which allows it to interact with a wide range of biological targets . This specific derivative features a 4-fluorobenzyl group at the 1-position, a substitution pattern of significant interest in drug discovery. Incorporating a fluorine atom onto an aromatic system is a common strategy to enhance metabolic stability and improve bioavailability without disrupting molecular recognition by the biological target . Researchers are exploring related 2-(4-fluorophenyl)-1H-benzo[d]imidazole compounds as promising, metabolically robust positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor, a conceptually novel pharmacological strategy for tackling neurological dysfunctions related to the basal ganglia region . Beyond neuroscience, the benzimidazole pharmacophore is extensively investigated in oncology. Numerous studies have demonstrated that benzimidazole derivatives can act as potential anticancer therapeutics through various mechanisms, including targeted therapy and precision medicine approaches . This compound is provided For Research Use Only and is intended for further investigation into these and other potential biochemical applications in a controlled laboratory setting.

Properties

IUPAC Name

2-ethyl-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2/c1-2-16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBOKBUCCKJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-ethylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of benzodiazoles, which are known for their diverse pharmacological profiles. Benzodiazoles have been studied for their potential as:

  • Anxiolytics : Compounds similar to benzodiazoles are often evaluated for their ability to modulate the GABA-A receptor, which plays a crucial role in anxiety regulation. Research indicates that modifications in the structure of benzodiazoles can enhance their efficacy and metabolic stability as positive allosteric modulators of GABA-A receptors .
  • Antidepressants : The structural characteristics of 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole suggest potential antidepressant activity, particularly through interactions with serotonin receptors. Studies indicate that fluorination can lead to increased binding affinity and selectivity towards these receptors .

Pharmacological Studies

Pharmacological studies have shown that this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzodiazoles can inhibit tumor growth in various cancer cell lines. The introduction of fluorine at specific positions has been linked to enhanced anticancer properties due to improved metabolic stability and selective toxicity towards cancer cells .
  • Antimicrobial Properties : Research has indicated that certain benzodiazole derivatives possess significant antimicrobial activity. The presence of the 4-fluorophenyl group may enhance the interaction with microbial targets, making it a candidate for further investigation in antibiotic development .

Case Study 1: GABA-A Receptor Modulation

A study explored the effects of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives on GABA-A receptor modulation. The findings revealed that specific modifications led to increased metabolic stability and efficacy as positive allosteric modulators, indicating a promising avenue for developing anxiolytic medications .

Case Study 2: Anticancer Activity

In vitro studies on modified benzodiazoles demonstrated significant cytotoxic effects against breast cancer cell lines. The introduction of fluorine atoms was found to enhance the compounds' ability to induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
AnxiolyticsModulation of GABA-A receptors
AntidepressantsEnhanced serotonin receptor interaction
Antitumor ActivityInhibition of tumor growth
Antimicrobial PropertiesIncreased efficacy against microbial infections

Mechanism of Action

The mechanism of action of 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzodiazole Core

1-[(4-Fluorophenyl)Methyl]-1H-1,3-Benzodiazole

This analog lacks the ethyl group at the 2-position (). However, this may compromise binding specificity compared to the ethylated version, as alkyl groups often enhance hydrophobic interactions in receptor binding .

2-[(3,5-Dimethylpyridin-2-Yl)Methanesulfonyl]-5-Methoxy-1H-1,3-Benzodiazole

A sulfonylpyridinyl-substituted benzodiazole () features a methoxy group at the 5-position. The sulfonyl group introduces polarity, improving aqueous solubility but reducing membrane permeability compared to the ethyl-fluorobenzyl analog. The methoxy group may engage in hydrogen bonding, a property absent in the target compound .

2-{2-[(4-Nitrophenyl)Methylidene]Hydrazin-1-Yl}-1H-1,3-Benzodiazole

This compound (IC₅₀ = 133.6 nM against Leishmania major) contains a nitro-substituted hydrazine side chain (). In contrast, the ethyl-fluorobenzyl derivative prioritizes metabolic stability over electrophilic reactivity .

Fluorophenyl Substituent Comparisons

2-(4-Fluorophenyl)-1H-Benzo[d]Imidazole

A simplified analog () retains the 4-fluorophenyl group but replaces the benzodiazole core with a benzimidazole. Benzimidazoles exhibit similar aromaticity but differ in hydrogen-bonding capacity due to the NH group. Studies show that CH₃ → F substitution in this scaffold improves metabolic stability without compromising receptor affinity, a principle applicable to the target compound .

2-(2-Chloro-3-Pyridinyl)-1-(4-Fluorobenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazole

This derivative () incorporates chloro-pyridinyl and dimethyl groups. The chloro-pyridinyl group enhances π-π stacking, while dimethyl substituents increase steric bulk. The target compound’s ethyl group offers intermediate steric effects, balancing binding and solubility .

Biological Activity

2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazole family, characterized by a benzene ring fused to a diazole ring. The presence of the ethyl group and the fluorophenyl substituent may influence its biological activity.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antiviral Activity : Some benzodiazole derivatives have shown promising antiviral properties. For instance, studies have demonstrated that fluorine substitution on phenyl rings can affect antiviral potency against HIV and other viruses .
  • Anticancer Potential : Benzodiazoles are often explored for their anticancer properties. Compounds with similar structures have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The antimicrobial activity of benzodiazoles has been documented, with certain derivatives showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

The mechanisms by which this compound exerts its biological effects can be inferred from studies on related compounds:

  • Inhibition of Enzymatic Activity : Many benzodiazole derivatives act by inhibiting specific enzymes involved in viral replication or cancer cell metabolism.
  • Interaction with Receptors : Some studies suggest that these compounds may interact with neurotransmitter receptors, impacting neurological pathways .

Case Studies and Research Findings

Several studies have reported on the biological activity of benzodiazole derivatives:

  • Antiviral Studies : A study highlighted the antiviral activity of a related compound against HIV-1, with an EC50 value indicating significant potency . This suggests that this compound could exhibit similar effects.
  • Anticancer Research : A lead optimization study for benzodiazole derivatives showed promising results in inhibiting leukemia cell lines, indicating potential for further development in cancer therapy .
  • Microbial Inhibition : Research on antimicrobial activities revealed that certain benzodiazoles displayed MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Data Table of Biological Activities

Activity TypeCompoundMechanismReference
AntiviralBenzodiazole DerivativeInhibition of viral replication
AnticancerBenzodiazole DerivativeInduction of apoptosis
AntimicrobialBenzodiazole DerivativeInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole with high purity?

  • Methodology :

  • Multi-step organic synthesis : Begin with nucleophilic substitution to introduce the 4-fluorobenzyl group to the benzodiazole core, followed by alkylation with ethyl bromide. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
  • Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆, 400 MHz) to verify absence of unreacted intermediates .

Q. How should researchers characterize the molecular structure and physical properties of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the crystal lattice. Analyze bond lengths and angles to confirm substituent geometry .
  • Physicochemical profiling : Measure melting point (DSC), density (pycnometry), and refractive index (Abbe refractometer). Compare with analogous compounds (e.g., 2-(4-fluorophenyl)-1H-benzodiazole: mp 255–257°C, density 1.289 g/cm³) .

Q. What spectroscopic techniques are optimal for confirming the identity of this compound?

  • Methodology :

  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (calc. 256.3 g/mol) and fragmentation patterns .
  • FT-IR spectroscopy : Identify key functional groups (e.g., C-F stretch at ~1220 cm⁻¹, benzodiazole ring vibrations at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of substituents on biological activity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the molecular geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the 4-fluorophenyl group .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Compare binding affinities with non-fluorinated analogs .

Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?

  • Methodology :

  • Handling twinning/disorder : Apply SHELXL’s TWIN/BASF commands for twinned data. Use PART and SUMP instructions to model disordered ethyl/fluorophenyl groups .
  • Visualization : Generate ORTEP-3 diagrams to highlight thermal ellipsoids and intermolecular interactions (e.g., π-π stacking, C–H···F contacts) .

Q. How to design derivatives with enhanced pharmacological properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve lipophilicity (logP > 3.5). Assess antimicrobial activity via MIC assays against S. aureus and C. albicans .
  • In vitro assays : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) to evaluate antifungal potential, referencing flusilazole’s mechanism .

Q. What advanced analytical strategies differentiate this compound from structurally similar impurities?

  • Methodology :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phase. Monitor for byproducts (e.g., 1-[(4-fluorophenyl)methyl]-1H-benzodiazole, m/z 212.075) .
  • Solid-state NMR : Analyze ¹⁹F MAS-NMR to distinguish fluorophenyl environments in polymorphic forms .

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